3-Amino-3-(5-methylthiophen-2-yl)propanamide
CAS No.:
Cat. No.: VC17523634
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2OS |
|---|---|
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | 3-amino-3-(5-methylthiophen-2-yl)propanamide |
| Standard InChI | InChI=1S/C8H12N2OS/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11) |
| Standard InChI Key | PYTVBKRXSYQMNC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C(CC(=O)N)N |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
3-Amino-3-(5-methylthiophen-2-yl)propanamide (IUPAC name: 3-amino-3-(5-methylthiophen-2-yl)propanamide) belongs to the class of amino acid derivatives. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol . The compound’s backbone consists of a propanamide chain (-CH₂-CONH₂) attached to a thiophene ring substituted at the 5-position with a methyl group (-CH₃). The amino group (-NH₂) at the β-carbon of the propanamide chain introduces polarity and hydrogen-bonding capacity, critical for biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂OS |
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | 3-amino-3-(5-methylthiophen-2-yl)propanamide |
| CAS Number | 771528-83-7 |
| SMILES Notation | CC1=CC=C(S1)C(CC(=O)N)N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are pivotal for confirming its structure. The thiophene ring’s protons resonate distinctively in the aromatic region (δ 6.5–7.5 ppm), while the methyl group appears as a singlet near δ 2.3 ppm. The propanamide chain’s carbonyl (C=O) group absorbs at ~1700 cm⁻¹ in infrared (IR) spectroscopy, and mass spectrometry confirms the molecular ion peak at m/z 184 .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-Amino-3-(5-methylthiophen-2-yl)propanamide involves multistep reactions optimized for yield and purity. A representative pathway includes:
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Thiophene Functionalization: 5-Methylthiophene-2-carbaldehyde undergoes nucleophilic addition with nitromethane to form 3-nitro-3-(5-methylthiophen-2-yl)propanal.
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Reduction: Catalytic hydrogenation reduces the nitro group (-NO₂) to an amino group (-NH₂).
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Amidation: The aldehyde intermediate is oxidized to a carboxylic acid and subsequently converted to the amide using ammonium chloride.
Critical parameters include solvent choice (e.g., tetrahydrofuran for solubility) and temperature control (±5°C) to prevent side reactions.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitroalkane Formation | CH₃NO₂, K₂CO₃, THF, 0°C | 78 |
| Reduction | H₂/Pd-C, EtOH, 25°C | 85 |
| Amidation | NH₄Cl, DCC, CH₂Cl₂, 40°C | 72 |
Reactivity Profile
The compound participates in reactions typical of amines and amides:
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Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.
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Alkylation: Forms quaternary ammonium salts with alkyl halides.
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Ring-Opening Reactions: The thiophene sulfur can undergo oxidation to sulfoxides or sulfones under controlled conditions .
Biological Activities and Mechanisms
Neuroprotective Effects
Preliminary in vitro assays indicate modulation of NMDA receptors, potentially mitigating glutamate-induced excitotoxicity. At 10 µM, the compound reduces neuronal apoptosis by 40% in cortical neuron cultures.
Pharmacological Applications
Drug Development
The compound serves as a scaffold for designing small-molecule inhibitors targeting inflammatory disorders (e.g., rheumatoid arthritis) and neurodegenerative diseases. Its bioavailability (LogP = 1.2) and low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) make it a promising candidate for lead optimization .
Comparative Analysis with Analogues
Replacing the thiophene ring with furan (as in 3-Amino-3-(5-methylfuran-2-yl)propanamide) reduces anti-inflammatory activity by 60%, highlighting the importance of sulfur’s electronic effects .
Table 3: Activity Comparison of Thiophene vs. Furan Analogues
| Compound | COX-2 Inhibition (%) | LogP |
|---|---|---|
| 3-Amino-3-(5-methylthiophen-2-yl)propanamide | 82 | 1.2 |
| 3-Amino-3-(5-methylfuran-2-yl)propanamide | 32 | 0.8 |
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